N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide
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Overview
Description
N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and iodine atoms on a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide typically involves the halogenation of a phenylacetamide precursor. The process can be carried out through a series of electrophilic aromatic substitution reactions, where bromine, chlorine, and iodine are introduced sequentially under controlled conditions. Common reagents used in these reactions include bromine, chlorine gas, and iodine, along with catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenolic derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylacetamides, phenolic derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide involves its interaction with specific molecular targets and pathways. The halogen atoms on the phenyl ring can form strong interactions with biological macromolecules, leading to inhibition or activation of specific enzymes or receptors. The acetamide group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-4-chloro-5-fluoro-phenyl)acetamide
- N-(3-Iodo-5-chloro-4-bromo-phenyl)acetamide
- N-(3-Chloro-5-bromo-4-iodo-phenyl)acetamide
Uniqueness
N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide is unique due to the specific arrangement of halogen atoms on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6BrClINO |
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Molecular Weight |
374.40 g/mol |
IUPAC Name |
N-(3-bromo-5-chloro-4-iodophenyl)acetamide |
InChI |
InChI=1S/C8H6BrClINO/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3,(H,12,13) |
InChI Key |
UHHMLPAEPOELJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Br)I)Cl |
Origin of Product |
United States |
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